

best practices for storing MRT67307 dihydrochloride

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Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241

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Technical Support Center: MRT67307 Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of **MRT67307 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **MRT67307 dihydrochloride** powder?

MRT67307 dihydrochloride as a solid powder is stable for at least four years when stored at -20°C.[1] For short-term storage, it can be kept desiccated at room temperature.[2]

Q2: How should I prepare and store stock solutions of **MRT67307 dihydrochloride**?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to one year.[3][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[3]

Q3: What are the recommended solvents for dissolving **MRT67307 dihydrochloride**?

MRT67307 dihydrochloride is soluble in several common laboratory solvents. The table below summarizes its solubility. To enhance dissolution, gentle heating and/or sonication can be used.

[4] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

[3][5]

Q4: I am observing precipitation when preparing my working solution in aqueous media. What should I do?

Precipitation in aqueous solutions can be a common issue. Here are a few troubleshooting steps:

- Ensure complete dissolution of the stock solution: Before further dilution, make sure the compound is fully dissolved in the stock solvent (e.g., DMSO).
- Use a formulation for in vivo studies: For animal experiments, specific formulations can improve solubility and stability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] Another option is a combination of DMSO and corn oil.[4]
- Prepare fresh working solutions: It is recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize precipitation.[4]

Q5: What is the mechanism of action of MRT67307?

MRT67307 is a potent, dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ). [3][4] It also potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[4] [6] By inhibiting TBK1/IKK ϵ , it blocks the phosphorylation of IRF3 and subsequent production of type I interferons.[7] Through its inhibition of ULK1/2, it blocks the initiation of autophagy.[6]

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	537.52 g/mol	[2][8]
Formula	C ₂₆ H ₃₆ N ₆ O ₂ ·2HCl	[2]
Purity	≥98%	[2]
Storage (Solid)	-20°C for up to 3 years	[3]
Storage (Solutions)	-80°C for up to 1 year; -20°C for up to 1 month	[3]
Solubility	DMSO: up to 100 mM Water: up to 20 mM Ethanol: up to 92 mg/mL DMF: 5 mg/mL	[2]
IC ₅₀ Values	TBK1: 19 nM IKKε: 160 nM MULK1: 45 nM MULK2: 38 nM MSIK1: 250 nM MSIK2: 67 nM MSIK3: 430 nM MARK1-4: 27-52 nM NUAK1: 230 nM	[1][9]

Experimental Protocols

Protocol 1: Western Blot for IRF3 Phosphorylation

This protocol describes the detection of phosphorylated IRF3 in response to a stimulus, and its inhibition by MRT67307.

Materials:

- Cells (e.g., bone marrow-derived macrophages - BMDMs)
- Cell culture medium
- **MRT67307 dihydrochloride**
- Stimulus (e.g., poly(I:C) or LPS)
- Ice-cold PBS

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat the cells with the desired concentrations of MRT67307 (a suggested starting range is 10 nM to 10 μ M) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulation: Add the stimulus (e.g., 10 μ g/mL poly(I:C)) to the wells and incubate for 30-60 minutes to induce IRF3 phosphorylation.
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples for SDS-PAGE.
 - Perform electrophoresis to separate the proteins.

- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities for phospho-IRF3 and total IRF3. Normalize the phospho-IRF3 signal to the total IRF3 signal.

Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II

This protocol measures the effect of MRT67307 on autophagic flux by monitoring the levels of LC3-II.

Materials:

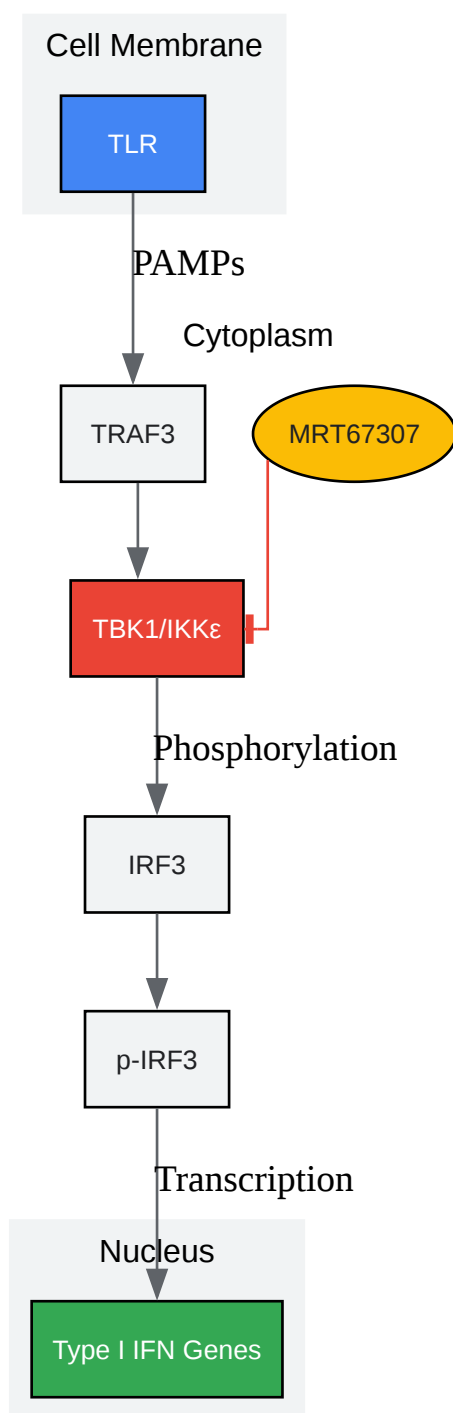
- Cells (e.g., mouse embryonic fibroblasts - MEFs)
- Complete cell culture medium and starvation medium (e.g., EBSS)
- **MRT67307 dihydrochloride**
- Lysosomal inhibitor (e.g., Bafilomycin A1)
- Ice-cold PBS
- Lysis buffer
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer

- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-LC3B, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

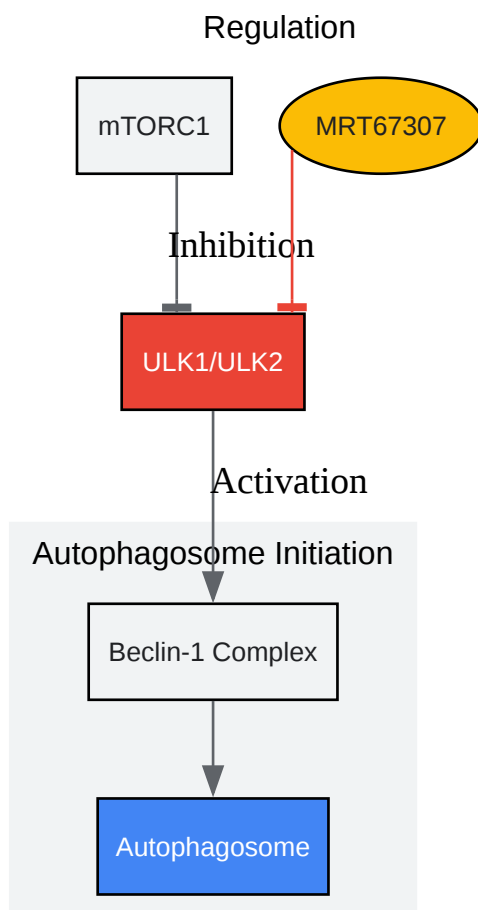
- Cell Seeding: Plate cells and allow them to adhere.
- Treatment: Treat cells with a range of MRT67307 concentrations (e.g., 1 μ M to 20 μ M) and a vehicle control in complete or starvation medium for a predetermined time (e.g., 4-6 hours).
- Autophagic Flux Measurement: To measure autophagic flux, co-treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the MRT67307 treatment. Bafilomycin A1 will block the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.
- Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
- Western Blotting:
 - Follow the western blotting procedure as described in Protocol 1.
 - Use a primary antibody against LC3B to detect both LC3-I and LC3-II.
- Data Analysis: Quantify the band intensity of LC3-II and normalize it to a loading control (e.g., β -actin). A blockage of autophagic flux by MRT67307 will result in a decrease in the accumulation of LC3-II in the presence of Bafilomycin A1.^[6]

Signaling Pathways and Experimental Workflows



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Caption: Inhibition of the TBK1/IKKε signaling pathway by MRT67307.



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Caption: Inhibition of the autophagy initiation pathway by MRT67307.



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Caption: General workflow for Western Blot analysis.

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